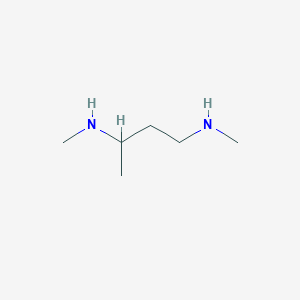
N~1~,N~3~-Dimethylbutane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-dimethyl-butane-1,3-diamine is an organic compound with the molecular formula C6H16N2. It is a diamine, meaning it contains two amine groups, and is characterized by the presence of two methyl groups attached to the nitrogen atoms. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dimethyl-butane-1,3-diamine typically involves the reaction of butane-1,3-diamine with methylating agents. One common method is the reaction of butane-1,3-diamine with formaldehyde and formic acid, which results in the formation of N,N’-dimethyl-butane-1,3-diamine through a reductive amination process .
Industrial Production Methods
In industrial settings, the production of N,N’-dimethyl-butane-1,3-diamine can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .
化学反応の分析
Types of Reactions
N,N’-dimethyl-butane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenated compounds and alkylating agents are often employed.
Major Products
The major products formed from these reactions include amides, nitriles, primary amines, and substituted amines .
科学的研究の応用
N,N’-dimethyl-butane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals .
作用機序
The mechanism by which N,N’-dimethyl-butane-1,3-diamine exerts its effects involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic processes, influencing reaction pathways and outcomes .
類似化合物との比較
Similar Compounds
- N,N’-dimethyl-1,3-propanediamine
- N,N’-dimethylethylenediamine
- N,N,N’,N’-tetramethyl-1,3-butanediamine
Uniqueness
N,N’-dimethyl-butane-1,3-diamine is unique due to its specific molecular structure, which provides distinct reactivity and binding properties compared to other diamines. Its longer carbon chain and the presence of two methyl groups on the nitrogen atoms differentiate it from similar compounds, making it suitable for specific applications in synthesis and catalysis .
特性
CAS番号 |
57757-16-1 |
|---|---|
分子式 |
C6H16N2 |
分子量 |
116.20 g/mol |
IUPAC名 |
1-N,3-N-dimethylbutane-1,3-diamine |
InChI |
InChI=1S/C6H16N2/c1-6(8-3)4-5-7-2/h6-8H,4-5H2,1-3H3 |
InChIキー |
DKZBLXUAJDHZQQ-UHFFFAOYSA-N |
正規SMILES |
CC(CCNC)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


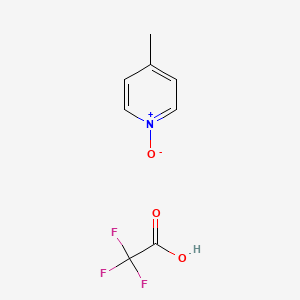
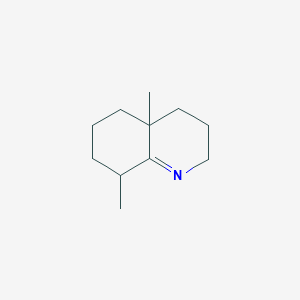
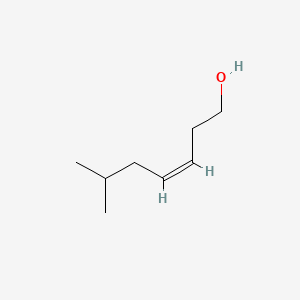
![2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]-](/img/structure/B14628938.png)
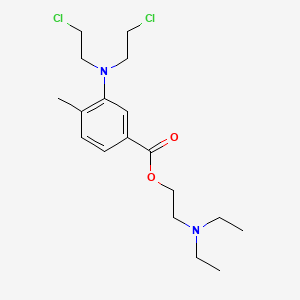
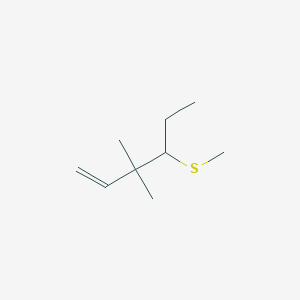
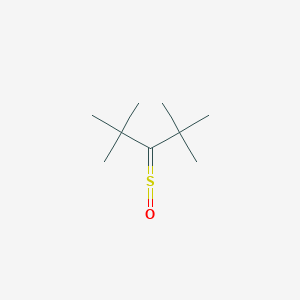
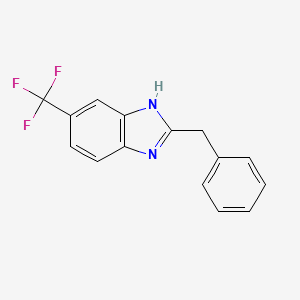
![Methanesulfonamide, 1-[(4-methylphenyl)sulfinyl]-](/img/structure/B14628967.png)
![1-Chlorobicyclo[2.1.1]hexan-2-one](/img/structure/B14628968.png)



![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2-methyl-](/img/structure/B14628993.png)
